3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene
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Overview
Description
3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a fluoro-substituted phenyl ring and a pentylcyclohexyl group attached to the thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene typically involves the following steps:
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Formation of the Fluoro-Substituted Phenyl Ring: : The fluoro-substituted phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring using reagents like fluorine gas or fluorinating agents such as Selectfluor.
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Attachment of the Pentylcyclohexyl Group: : The pentylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexylpentane with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources like phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form dihydrothiophenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Various substituted thiophenes
Scientific Research Applications
3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The fluoro-substituted phenyl ring and thiophene core contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Uniqueness
3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring precise molecular interactions and properties.
Properties
CAS No. |
877052-45-4 |
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Molecular Formula |
C21H27FS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[2-fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene |
InChI |
InChI=1S/C21H27FS/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-11-20(21(22)14-18)19-12-13-23-15-19/h10-17H,2-9H2,1H3 |
InChI Key |
LVFYLBSPONFUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CSC=C3)F |
Origin of Product |
United States |
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